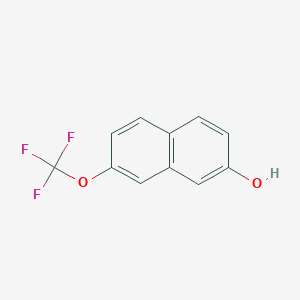

7-(Trifluoromethoxy)naphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQKKJPMQKUNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 7 Trifluoromethoxy Naphthalen 2 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 2-position of the naphthalene (B1677914) ring is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions to Corresponding Carbonyls

The hydroxyl group of 7-(trifluoromethoxy)naphthalen-2-ol can be oxidized to yield the corresponding quinone or other oxidized derivatives. Naphthols, in general, are susceptible to oxidation, and the presence of the hydroxyl group makes them more reactive than their parent naphthalene counterparts. The reaction of naphthols with oxidizing agents can lead to the formation of naphthoquinones, which are important intermediates in various synthetic and biological processes.

While specific documented examples for the oxidation of this compound are not prevalent in readily available literature, the general reactivity of naphthols suggests that it would undergo oxidation under appropriate conditions. For instance, the oxidation of 2-naphthol (B1666908) can lead to 1,2-naphthoquinone. It is plausible that this compound would follow a similar reaction pathway.

| Reactant | Oxidizing Agent | Expected Product |

| This compound | e.g., Fremy's salt, Salcomine | 7-(Trifluoromethoxy)naphthalene-1,2-dione |

Etherification and Esterification Reactions

The nucleophilic character of the hydroxyl group allows for etherification and esterification reactions, providing pathways to a wide array of functionalized derivatives.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the case of this compound, treatment with a base such as sodium hydroxide (B78521) would generate the corresponding naphthoxide ion. This nucleophilic intermediate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. wikipedia.org The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. masterorganicchemistry.com

A general scheme for the etherification is as follows:

Step 1: Deprotonation: this compound is treated with a strong base (e.g., NaH, NaOH) to form the sodium 7-(trifluoromethoxy)naphthalen-2-olate.

Step 2: Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org

Esterification: Esters of this compound can be synthesized through various methods, with the Fischer-Speier esterification being a common approach. wikipedia.org This acid-catalyzed reaction involves refluxing the phenol (B47542) with a carboxylic acid. wikipedia.org To drive the equilibrium towards the product, an excess of the carboxylic acid or the removal of water is typically employed. masterorganicchemistry.com

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to achieve esterification under milder conditions. A study on a related compound, 2-(trifluoromethyl)naphthalene-7-acetic acid, highlights its ability to undergo esterification, suggesting that the hydroxyl group of this compound would be similarly reactive towards acylation.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Alkyl Halide + Base | Williamson Ether Synthesis | Ether |

| This compound | Carboxylic Acid + Acid Catalyst | Fischer-Speier Esterification | Ester |

| This compound | Acid Chloride/Anhydride + Base | Acylation | Ester |

Condensation Reactions for Schiff Base Formation

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. While this compound itself does not possess a carbonyl group, it can be a precursor for such reactions. For instance, formylation or acylation of the naphthalene ring, followed by condensation with a primary amine, would lead to Schiff base formation.

More directly, derivatives of 2-hydroxy-1-naphthaldehyde (B42665) are commonly used to synthesize Schiff bases. These reactions are typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases are versatile ligands in coordination chemistry and exhibit a range of biological activities.

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability and significant influence on the electronic properties of the aromatic ring.

Substitution Reactions of the Trifluoromethyl Moiety

The trifluoromethoxy group is generally considered to be relatively inert and stable towards many chemical transformations. However, the strong electron-withdrawing nature of the trifluoromethyl moiety can influence the reactivity of the naphthalene ring. While direct substitution of the trifluoromethyl group itself is challenging, electrophilic aromatic substitution reactions on the naphthalene ring will be directed by the combined effects of the hydroxyl and trifluoromethoxy groups. The hydroxyl group is an activating, ortho-, para-director, while the trifluoromethoxy group is a deactivating, meta-director. The ultimate regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

In related systems, the carbon adjacent to a trifluoromethyl group can be susceptible to nucleophilic attack, but this is less common for the highly stable trifluoromethoxy group.

Stability and Reactivity of the OCF₃ Linkage

This high stability ensures that the trifluoromethoxy group remains intact during various chemical modifications at other positions of the molecule, allowing for its strategic incorporation to modulate properties like lipophilicity and metabolic stability.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound is governed by the competing electronic effects of its two substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing trifluoromethoxy (-OCF3) group. The hydroxyl group is a potent activating group that directs incoming electrophiles to the ortho and para positions. In the case of 2-naphthol, this typically results in substitution at the 1- and 3-positions. Conversely, the trifluoromethoxy group, owing to the strong inductive effect of the fluorine atoms, is a deactivating group that directs electrophiles to the meta position relative to its own position.

In electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing influence of the hydroxyl group is expected to dominate. Therefore, electrophilic attack is predicted to occur preferentially at the position ortho to the hydroxyl group, which is the 1-position. This is consistent with the general reactivity pattern of 2-naphthol derivatives, where electrophilic substitution, such as in azo coupling reactions, overwhelmingly favors the 1-position to form a more stable carbocation intermediate where the aromaticity of one ring is preserved. researchgate.netstackexchange.com For instance, the reaction of 2-naphthol with diazonium salts, a classic example of electrophilic aromatic substitution, yields azo dyes with the azo group at the 1-position. cuhk.edu.hkbyjus.combiotechjournal.in

Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally not favored unless an activating group, such as a nitro group, is also present on the ring to stabilize the Meisenheimer complex intermediate. The hydroxyl group can be deprotonated to form a naphthoxide ion, which can then act as a nucleophile in substitution reactions, for example, with alkyl halides to form ethers.

Derivatization for Enhanced Research Utility

The unique combination of a reactive phenol, a bulky and lipophilic trifluoromethoxy group, and a naphthalene scaffold makes this compound a valuable platform for designing molecules with specific functions.

Introduction of Chromophoric and Fluorophoric Tags

The 2-naphthol moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. The derivatization of this compound can be strategically employed to create novel dyes and fluorescent labels.

Azo Dyes: As previously mentioned, the most common method for introducing a chromophore is through azo coupling. The reaction of this compound with a variety of diazotized aromatic amines would lead to a series of azo dyes. The color of these dyes can be tuned by the choice of the aromatic amine. The trifluoromethoxy group is expected to enhance the photostability and solubility of these dyes in nonpolar environments, making them potentially suitable for applications in dyeing synthetic fibers like polyester. The general process involves dissolving the naphthol in an alkaline solution and then adding the cold diazonium salt solution. researchgate.netbyjus.com

Fluorescent Probes: The naphthalene core of this compound serves as an excellent scaffold for the development of fluorescent probes. The hydroxyl group provides a convenient handle for further chemical modification. For instance, it can be etherified or esterified with moieties that can act as recognition sites for specific analytes. The fluorescence properties of the naphthalene ring are sensitive to the electronic nature of its substituents. The introduction of the trifluoromethoxy group can influence the emission wavelength and quantum yield. By attaching specific recognition units, it is possible to design "turn-on" or "turn-off" fluorescent sensors for various ions and biomolecules. The synthesis of such probes often involves multi-step reactions starting with the functionalization of the hydroxyl group.

| Derivative Type | Synthetic Strategy | Potential Application |

| Azo Dyes | Azo coupling with diazotized aromatic amines. | Textile dyeing, pigments. |

| Fluorescent Probes | Etherification or esterification of the hydroxyl group with recognition moieties. | Biological imaging, ion sensing. |

Functionalization for Advanced Materials Development

The rigid and planar structure of the naphthalene ring, combined with the unique properties imparted by the trifluoromethoxy group, makes this compound a promising building block for advanced materials.

Liquid Crystals: The rod-like shape of the naphthalene unit is a common feature in liquid crystalline molecules. The introduction of a bulky and polar trifluoromethoxy group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. Derivatization of the hydroxyl group with long alkyl or alkoxy chains is a common strategy to induce liquid crystallinity. The resulting materials could find applications in display technologies and optical switching devices. The design of such materials often focuses on creating molecules with a specific aspect ratio and intermolecular interactions that favor the formation of ordered fluid phases.

Polymers: The phenolic hydroxyl group of this compound allows for its incorporation into polymer chains. It can be used as a monomer in the synthesis of polyesters, polyethers, and polycarbonates. The trifluoromethoxy group would impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered optical properties. For example, it could be copolymerized with other monomers to create high-performance plastics with specific refractive indices or gas permeability characteristics.

| Material Type | Functionalization Strategy | Potential Properties and Applications |

| Liquid Crystals | Esterification or etherification with long-chain alkyl or alkoxy groups. | Display devices, optical switches. |

| Polymers | Use as a monomer in polymerization reactions (e.g., polyesters, polyethers). | High-performance plastics, materials with tailored optical properties. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and provide a holistic view of the molecular framework.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a characteristic pattern of absorption bands, each corresponding to a specific molecular vibration. For aromatic compounds like 7-(Trifluoromethoxy)naphthalen-2-ol, the spectrum is typically divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-400 cm⁻¹).

The FT-IR spectrum of the parent compound, 2-naphthol (B1666908), shows characteristic bands for the O-H and aromatic C-H stretching vibrations, as well as complex absorptions in the fingerprint region corresponding to C-O stretching, C=C ring stretching, and C-H bending vibrations. researchgate.netresearchgate.netnist.gov In this compound, the introduction of the -OCF₃ group is expected to introduce strong absorption bands, typically in the 1300-1100 cm⁻¹ region, arising from the C-F stretching vibrations. The precise position of these bands can be influenced by the electronic effects of the naphthalene (B1677914) ring.

Key FT-IR Spectral Features for Related Compounds:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

| O-H Stretch | ~3200-3600 (broad) | 2-Naphthol researchgate.net |

| Aromatic C-H Stretch | ~3000-3100 | 2-Naphthol researchgate.net |

| C=C Aromatic Ring Stretch | ~1500-1600 | 2-Naphthol researchgate.net |

| C-O Stretch | ~1200-1260 | 2-Naphthol researchgate.net |

| C-F Stretch (in CF₃ group) | ~1100-1300 | Trifluoromethylated aromatics rsc.org |

| Out-of-plane C-H Bend | ~740-850 | 2-Naphthol researchgate.net |

This table presents expected vibrational frequencies based on data from analogous compounds, as direct experimental data for this compound was not available in the search results.

FT-Raman spectroscopy serves as a valuable complement to FT-IR. scielo.org.mx It relies on the inelastic scattering of monochromatic laser light. Vibrations that result in a significant change in molecular polarizability are typically strong in the Raman spectrum, whereas vibrations involving a large change in dipole moment are strong in the IR. thermofisher.com Therefore, the non-polar C=C bonds of the naphthalene ring are expected to produce intense Raman signals. The symmetric vibrations of the trifluoromethoxy group would also be more prominent in the Raman spectrum. The O-H stretching vibration, while strong in the IR, is typically weak in Raman spectra. thermofisher.com This complementarity is crucial for a comprehensive vibrational assignment. scielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, each chemically non-equivalent proton in the molecule gives rise to a distinct signal. The spectrum would be expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the naphthalene ring. researchgate.nethmdb.ca The integration of these signals would confirm the number of protons at each position. The chemical shift of each proton is influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group. Furthermore, the signals will exhibit splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons, which helps to establish their relative positions on the ring. researchgate.net A broad singlet, exchangeable with D₂O, would be characteristic of the hydroxyl proton. researchgate.net

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.1-7.3 | d |

| H-3 | ~7.1-7.3 | d |

| H-4 | ~7.7-7.9 | d |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.3-7.5 | dd |

| H-8 | ~7.9-8.1 | s (broad) |

| 2-OH | ~5.0-6.0 | s (broad) |

This table is a prediction based on established NMR principles and data for substituted naphthalenes. researchgate.nethmdb.camdpi.comchemicalbook.comchemicalbook.com The exact values require experimental verification.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a signal, with its chemical shift dependent on its hybridization and electronic environment. The spectrum of this compound would show ten signals for the naphthalene ring carbons and one for the trifluoromethoxy carbon. The carbon attached to the hydroxyl group (C-2) and the one attached to the trifluoromethoxy group (C-7) would be significantly shifted. The C-2 signal would appear downfield due to the deshielding effect of the oxygen atom. The C-7 signal would also be downfield and may appear as a quartet due to coupling with the three fluorine atoms of the -OCF₃ group. The trifluoromethoxy carbon itself would also appear as a quartet.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~110-120 |

| C-2 | ~150-155 |

| C-3 | ~105-115 |

| C-4 | ~128-132 |

| C-4a | ~130-135 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~145-150 (q) |

| C-8 | ~115-120 |

| C-8a | ~130-135 |

| -OCF₃ | ~120-125 (q) |

This is a predictive table based on data for similar structures. researchgate.netresearchgate.netchemicalbook.com Experimental measurement is necessary for confirmation.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in the fluorine's electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. researchgate.net The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would be characteristic of a -OCF₃ group attached to an aromatic ring. colorado.eduucsb.edu Its exact position would provide insight into the electronic influence of the substituted naphthalene system on the fluorine atoms. dovepress.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like phenols. In ESI-MS, this compound would typically be detected as either a protonated molecule [M+H]⁺ in positive ion mode or, more commonly for a phenol (B47542), as a deprotonated molecule [M-H]⁻ in negative ion mode. The expected singly charged ion in the negative mode would correspond to the loss of the acidic phenolic proton. This technique is frequently used to confirm the molecular weight of final products and intermediates in synthetic chemistry. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a molecule's elemental formula. For this compound, with a chemical formula of C₁₁H₇F₃O₂, HRMS would be used to confirm its exact mass. The theoretical monoisotopic mass is calculated to be 228.0398 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the conjugated π-system of the naphthalene ring in this compound. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure and the solvent environment. sciencepublishinggroup.com

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions characteristic of the naphthalene chromophore. The parent compound, 2-naphthol, exhibits distinct absorption bands in its UV spectrum. nist.govnih.gov The presence of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups as auxochromes on the naphthalene ring will modulate these electronic transitions. These substituents can cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene.

The intensity of an absorption band is quantified by the molar extinction coefficient (ε), a constant that is characteristic of a substance at a specific wavelength. While the precise ε values for this compound require experimental determination, they provide insight into the probability of the electronic transition. rsc.org Data for related compounds can provide an expected range for these values. researchgate.net

Table 1: Expected UV-Vis Spectroscopic Data

| Spectroscopic Parameter | Description | Expected Observation for this compound |

|---|---|---|

| Absorption Maxima (λmax) | Wavelengths at which the compound shows maximum absorbance. | Multiple bands characteristic of the substituted naphthalene π-system, influenced by -OH and -OCF₃ groups. |

| Molar Extinction Coefficient (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | Values would be determined experimentally to quantify absorption intensity for each λmax. |

The electronic absorption spectrum of a compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. sciencepublishinggroup.comresearchgate.net The interactions between the solvent and the solute molecule in its ground and excited states can lead to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents that can stabilize the excited state more than the ground state, for example, through hydrogen bonding or strong dipole-dipole interactions. rsustnjogat.org

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is more stabilized by the solvent than the excited state.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Naphthol |

| Ethanol |

| Water |

| Boronic acid |

| Boronate ester |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Determination of Solid-State Molecular Structure

A comprehensive search for single-crystal X-ray diffraction data for this compound in crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no specific results. While crystal structures for analogous compounds like 7-methoxy-2-naphthol (B49774) and other complex derivatives containing the trifluoromethyl group have been determined, the specific crystal structure for this compound has not been publicly reported. Such a study would be essential to confirm the planar naphthalene system's conformation as influenced by the electron-withdrawing trifluoromethoxy group and the hydrogen-bonding hydroxyl group.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Theoretical calculations could offer estimations, but empirical measurements are required for an accurate structural description. For comparison, the analysis of a related, non-fluorinated compound, 7-methoxy-2-naphthol, provides some context for the naphthalene framework, but the potent electronic effects of the -OCF₃ group would induce significant differences.

Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be significantly influenced by hydrogen bonding from the hydroxyl group (O-H···O) and potentially weaker interactions involving the fluorine atoms of the trifluoromethoxy group. However, without a determined crystal structure, the specific network of these supramolecular interactions, including patterns of hydrogen bonding and potential π-π stacking of the naphthalene rings, remains speculative.

Elemental Analysis (CHN, F, O)

Elemental analysis is a fundamental technique used to determine the mass percentages of elements within a compound, serving as a crucial verification of its empirical formula. For this compound (C₁₁H₇F₃O₂), the theoretical elemental composition can be calculated. However, published experimental data from CHN or fluorine analysis to confirm these values are not available in the reviewed literature.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 57.90 |

| Hydrogen | H | 1.008 | 7.056 | 3.09 |

| Fluorine | F | 18.998 | 56.994 | 24.97 |

| Oxygen | O | 15.999 | 31.998 | 14.02 |

| Total | 228.17 | 100.00 |

Note: This table is based on theoretical calculations from the molecular formula C₁₁H₇F₃O₂.

Thermal Analysis (e.g., TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a material as a function of temperature. TGA measures changes in mass, indicating thermal stability and decomposition patterns, while DSC measures heat flow, revealing phase transitions like melting and crystallization. A search of scientific literature did not uncover any specific TGA or DSC studies conducted on this compound. Such analysis would provide valuable information on its melting point, thermal stability, and decomposition profile, which are important parameters in the context of material science applications.

Photophysical Properties and Excited State Dynamics

Steady-State Photoluminescence

Emission Spectra and Wavelength Maxima

No experimental data for the emission spectra and wavelength maxima of 7-(Trifluoromethoxy)naphthalen-2-ol could be located in the searched scientific literature.

Fluorescence Quantum Yields (ΦF)

Specific fluorescence quantum yield values for this compound are not available in published studies.

Time-Resolved Photoluminescence

Fluorescence Lifetimes (τ)

There is no available data on the fluorescence lifetimes of this compound.

Excited-State Relaxation Pathways

A detailed description of the excited-state relaxation pathways for this specific compound is not possible without experimental or computational studies.

Environmental Effects on Photophysics

While it is expected that the photophysics of this compound would be influenced by the solvent environment, no specific studies detailing these effects have been found.

Solvent Polarity and pH Effects on Photodynamics

The photodynamics of naphthols and their derivatives are highly sensitive to the surrounding solvent and its pH. For instance, studies on similar molecules like azaphenanthrenes have shown that the rate of excited-state protonation is significantly influenced by the solvent composition. The addition of methanol (B129727) to an aqueous solution has been observed to decrease the rate of solvent-assisted protonation. scripps.edu Conversely, the presence of certain ions can increase this rate. scripps.edu In the case of aminonaphthols, the excited-state proton transfer (ESPT) reactions are divergent depending on the solvent, with different behaviors observed in water versus methanol. rsc.org This suggests that the trifluoromethoxy group and the hydroxyl group on the naphthalene (B1677914) core of this compound would also be subject to these environmental influences, affecting its fluorescence and excited-state lifetime.

The basicity of related azaphenanthrenes increases significantly in the excited state, leading to excited-state protonation at appropriate pH levels. scripps.edu This change in basicity is a common feature for many aromatic alcohols and amines. Therefore, the pKa of the hydroxyl group in this compound is expected to be substantially lower in the excited state compared to the ground state, making it a stronger photoacid.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. ust.hk Molecules with rotatable phenyl rings are often AIE-active. ust.hk

While there is no direct evidence in the provided search results to confirm that this compound is an AIE-active compound, the principles of AIE are well-established. For a molecule to exhibit AIE, it typically possesses rotors that can undergo dynamic intramolecular rotations in solution, leading to non-radiative decay. In the solid or aggregated state, these rotations are hindered, promoting radiative decay and thus fluorescence. Many organic luminogens with conjugated electronic structures and rotatable groups have been shown to exhibit AIE. nih.gov Given the structure of this compound, which includes a naphthalene core, further experimental investigation would be necessary to determine if it possesses AIE characteristics.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a phototautomerization process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. mdpi.com This process often results in a large Stokes shift, making ESIPT compounds useful as fluorescent probes. rsc.org The ESIPT process involves the transfer of a proton in the excited state, leading to the formation of a transient tautomer with distinct electronic and emissive properties. mdpi.com

Enol-Keto Tautomerism in Excited States

A key aspect of the ESIPT phenomenon in hydroxy-substituted aromatic compounds is the enol-keto tautomerism that occurs in the excited state. Upon photoexcitation of the enol form, an ultrafast proton transfer from the hydroxyl group to a nearby acceptor site can occur, generating an excited keto tautomer. fuw.edu.pl This excited keto form can then relax to its ground state via fluorescence, often at a significantly longer wavelength than the emission from the enol form. nih.gov

In molecules like 2-naphthol (B1666908), tautomerism exists, producing a small amount of the keto form. wikipedia.org The stability of the enol versus the keto tautomer can be influenced by the solvent environment. mdpi.com For instance, in aprotic solvents, the enol form of some hydroxy-substituted Schiff bases is more stable, while the keto form can be favored in protic solvents. mdpi.com The introduction of a trifluoromethyl group, as in this compound, can also influence the keto-enol equilibrium. researchgate.net The excited-state dynamics of naphthalene-fused 2-(2'-hydroxyaryl)benzazoles have shown that the introduction of a naphthalene ring can increase the energy gap between the ground and excited states for the keto-tautomer. nih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies like optical data storage and image processing. nih.gov Organic molecules, in particular, have shown promise due to their high nonlinear polarization rates and molecular plasticity. nih.gov

Second-Order NLO Response and Hyperpolarizability

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Theoretical studies on various organic chromophores have been conducted to predict their NLO properties. For instance, density functional theory (DFT) has been used to investigate the NLO parameters of naphthyridine derivatives and triphenylamine-based organic sensitizers. rsc.orgrsc.org These studies often reveal that extending conjugation and incorporating electron-donating and withdrawing groups can enhance the NLO response. researchgate.net

The first hyperpolarizability of binaphthol derivatives has been shown to be remarkably large, indicating their potential as NLO materials. rsc.org The values can be significantly influenced by the molecular structure and can be tuned, for example, by changing the redox state of the molecule. rsc.org

Table 1: Calculated NLO Properties of a Related Compound

| Property | Value |

| Linear Polarizability ⟨α⟩ | 3.485 × 10⁻²² esu |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu |

| Second-Order Hyperpolarizability ⟨γ⟩ | 3.66 × 10⁻³¹ esu |

Note: Data for a non-fullerene DTS(FBTTh2)2-based derivative, presented for illustrative purposes of typical NLO values. nih.gov

Correlation with Molecular Electronic Structure

The NLO properties of a molecule are intrinsically linked to its electronic structure. The magnitude of the hyperpolarizability is related to factors such as the extent of π-conjugation, the presence of donor-acceptor groups, and the energy gap between the ground and excited states. A smaller energy gap and increased intramolecular charge transfer generally lead to a larger NLO response.

Theoretical calculations, such as those using DFT and time-dependent DFT (TD-DFT), are crucial for understanding this correlation. rsc.org These methods allow for the analysis of frontier molecular orbitals (FMOs) and the prediction of how structural modifications will affect the NLO properties. For example, the introduction of different electron-donating groups can modulate the energy bands and enhance the hyperpolarizability. rsc.org The solvent environment can also play a significant role, with polar solvents often leading to an enhancement of NLO properties. rsc.org

Computational and Theoretical Investigations of 7 Trifluoromethoxy Naphthalen 2 Ol

Computational chemistry provides a powerful lens for understanding the electronic structure, molecular geometry, and photophysical properties of molecules like 7-(Trifluoromethoxy)naphthalen-2-ol. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can model molecular behavior at the atomic level, offering insights that complement experimental findings. These theoretical investigations are crucial for predicting properties and guiding the design of new functional materials.

Applications in Advanced Materials Science and Chemical Sensing

Development of Fluorescent Probes for Non-Biological Analytes

Naphthalene (B1677914) derivatives are recognized for their excellent photophysical properties, including good stability, structural plasticity, and high quantum efficiency, making them ideal candidates for the development of fluorescent probes. mdpi.com The strategic placement of functional groups on the naphthalene ring allows for the targeted design of sensors for various chemical species.

The design of fluorescent probes based on naphthol scaffolds follows a modular approach, integrating a fluorophore (the signaling unit) with a receptor (the recognition unit).

Fluorophore Core: The hydroxy-naphthalene ring itself serves as the chromophore and fluorophore, providing the essential photophysical properties for detection. researchgate.net Its inherent fluorescence is sensitive to changes in its electronic environment.

Receptor Attachment: The hydroxyl group on the naphthalen-2-ol moiety provides a convenient and reactive site for attaching a specific analyte-binding group. For example, Schiff base structures can be formed, which are known to coordinate with metal ions. researchgate.net

Tuning Group: The trifluoromethoxy (-OCF3) group plays a crucial role in modulating the electronic and physical properties of the molecule. As an electron-withdrawing group, it influences the energy levels of the naphthalene core, which can affect the wavelength and intensity of its fluorescence. It also enhances lipophilicity, which can be important for solubility in different media and for interaction with specific analytes. smolecule.com

The overarching design principle involves creating a system where the binding of a target analyte to the receptor unit causes a distinct change in the photophysical properties of the naphthalene fluorophore, enabling detection. researchgate.net Studies on small, well-defined molecules like these provide valuable insights into how molecular-level features facilitate desired sensing properties. researchgate.net

The interaction of a 7-(trifluoromethoxy)naphthalen-2-ol-based probe with a target analyte induces a measurable change in its fluorescence spectrum. This response is typically a "turn-on" or "turn-off" mechanism. For instance, in related naphthol-based Schiff base sensors designed for aluminum ions (Al³⁺), coordination of the metal ion inhibits the C=N isomerization process. researchgate.net This inhibition blocks a non-radiative decay pathway, resulting in a significant enhancement of the fluorescence intensity, a phenomenon known as a "turn-on" response. researchgate.net

One such probe, L3, demonstrated a remarkable 140-fold increase in fluorescence upon binding Al³⁺. researchgate.net The detection is highly selective and sensitive, with a calculated detection limit in the micromolar range. researchgate.net The table below summarizes the performance of a representative naphthol-based fluorescent probe.

| Probe | Target Analyte | Binding Ratio (Probe:Analyte) | Binding Constant (Ka) | Detection Limit | Fluorescence Change |

| L3 (Naphthol Schiff base) | Al³⁺ | 1:1 | 1.01 × 106.5 M-1 | 0.05 µM | >140-fold increase |

Data sourced from a study on naphthol-based fluorescent sensors. researchgate.net

Integration into Organic Electronic and Photonic Devices

The distinct electronic and photophysical properties of functionalized aromatic compounds like this compound make them candidates for use in organic electronic and photonic applications.

Second-order nonlinear optical (NLO) materials are crucial for technologies like telecommunications and optical computing. The performance of these materials is rooted in their molecular structure, typically requiring a combination of an electron donor and an electron acceptor connected by a π-conjugated system. dtic.mildtic.mil This "donor-π-acceptor" design facilitates intramolecular charge transfer upon excitation, which is the source of the NLO response.

The structure of this compound aligns with these design principles:

Electron Donor: The hydroxyl (-OH) group.

π-Conjugated Bridge: The naphthalene ring system.

Electron Acceptor: The trifluoromethoxy (-OCF3) group is known for its electron-withdrawing nature.

Molecules incorporating features like thiophene (B33073) rings and strong acceptors have demonstrated exceptionally large molecular nonlinearities. dtic.mildtic.mil While direct NLO measurements for this compound are not prominently documented, its inherent donor-acceptor architecture on a conjugated framework makes it a promising candidate for further investigation in this field.

Organic Light-Emitting Diodes (OLEDs) rely on emissive layers containing fluorescent or phosphorescent organic molecules. Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorophores used in OLEDs due to their high photoluminescence quantum yields (PLQY), narrow emission spectra leading to high color purity, and excellent chemical stability. acs.orgresearchgate.netresearchgate.net

While this compound is not a BODIPY derivative, the principles that make BODIPYs effective emitters are relevant to the potential application of other fluorophores. For a molecule to function effectively in an OLED emissive layer, it should possess similar properties. Naphthalene derivatives are well-established fluorophores, but their application in solid-state devices can be limited by aggregation-caused quenching. researchgate.net However, strategic functionalization, such as the introduction of the -OCF3 group, can be used to tune the emission wavelength, improve photostability, and potentially mitigate solid-state quenching effects by altering intermolecular interactions.

The table below shows the performance of state-of-the-art green OLEDs using BODIPY derivatives, setting a benchmark for what other classes of fluorophores aim to achieve.

| Device Type | Emitter | Max. External Quantum Efficiency (EQE) | Color Coordinates (CIE) | Emission Peak |

| TSF-OLED | tPBn-BODIPY | 20% | (0.27, 0.68) | 531 nm |

| TSF-sOLED | BODIPY (ultralow doping) | 21.5% | (0.28, 0.65) | N/A |

| Green Fluorescent OLED | BODIPY derivative | ~19% | (0.28, 0.67) | N/A |

Data compiled from studies on BODIPY-based OLEDs. acs.orgrsc.orgrsc.org

Chemo/Fluorescence Sensors

Expanding on the principles discussed earlier, this compound serves as a versatile platform for designing chemo/fluorescence sensors. These sensors operate by transducing a chemical binding event into a measurable optical signal, typically a change in fluorescence intensity or color. researchgate.net The success of other naphthol derivatives in detecting toxic species like thiophenol and metal ions underscores the potential of this molecular framework. researchgate.netbohrium.com

The key to a successful chemosensor is the combination of a highly selective binding site with a sensitive signaling unit. The this compound structure provides:

A robust and sensitive naphthalene fluorophore for signaling.

A hydroxyl group for covalently linking a recognition moiety tailored to a specific analyte.

A trifluoromethoxy group to fine-tune the sensor's photophysical properties, solubility, and sensitivity.

By rationally designing the recognition part of the molecule, sensors based on this scaffold can be developed for a wide range of applications in environmental monitoring and industrial process control. bohrium.com

Conclusion and Future Research Perspectives

Summary of Key Findings on 7-(Trifluoromethoxy)naphthalen-2-ol

This compound is an organic compound featuring a naphthalene (B1677914) core substituted with a hydroxyl group (-OH) at the 2-position and a trifluoromethoxy group (-OCF3) at the 7-position. This substitution pattern yields a molecule with distinct chemical and physical properties.

Chemical and Physical Properties:

The presence of the trifluoromethoxy group significantly influences the compound's characteristics. This electron-withdrawing group enhances the molecule's lipophilicity and stability, properties that are highly desirable in the design of bioactive molecules.

| Property | Value |

| Molecular Formula | C₁₁H₇F₃O |

| Molecular Weight | 212.17 g/mol |

| CAS Number | 1261456-20-5 |

Reactivity and Potential Applications:

As a functionalized naphthalene derivative, this compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. The hydroxyl group can undergo oxidation to form the corresponding quinones. Research has indicated potential biological activities, including antimicrobial and anticancer properties, making it a compound of interest for medicinal chemistry.

Emerging Research Avenues in Fluorinated Naphthalenol Chemistry

The study of this compound is part of a broader and dynamic field of research focused on fluorinated naphthalene derivatives. These compounds are at the forefront of several emerging scientific and technological applications.

Pharmaceuticals: The naphthalene scaffold is present in numerous synthetic drugs. nih.gov The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine's ability to increase metabolic stability by blocking sites of oxidation is a key advantage in drug design. researchgate.net Research into naphthalene-chalcone hybrids has shown that substitution at the second position of the naphthalene ring can increase biological activity. nih.gov

Materials Science and Organic Electronics: Fluorinated naphthalene derivatives are being explored for their use in advanced materials. For instance, naphthalene diimides (NDIs) functionalized with electron-withdrawing groups like fluorine are being investigated as n-type organic semiconductors. nih.gov These materials are crucial for the development of organic field-effect transistors (OFETs) and other electronic devices. nih.govacs.orgepa.gov The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is advantageous for creating stable, high-performance organic electronics. nih.gov

Fluorescent Probes: Naphthalene-based fluorophores are widely used in the development of fluorescent sensors and biological labels. researchgate.net The photophysical properties of the naphthalene core are highly dependent on the nature and position of its substituents. The introduction of fluorine can fine-tune these properties, leading to the development of highly sensitive and selective probes for detecting ions and biomolecules. researchgate.net

Challenges and Opportunities in the Design and Application of Fluorinated Naphthalene-Based Compounds

Despite the immense potential, the development and application of fluorinated naphthalene-based compounds are not without their challenges.

Challenges:

Synthesis: The development of efficient and selective methods for the fluorination of aromatic compounds remains a significant challenge in organic chemistry. Many traditional fluorination methods require harsh conditions or the use of hazardous reagents. researchgate.net Achieving regioselectivity, particularly in complex molecules, is a persistent hurdle.

Environmental Concerns: The persistence of some fluorinated compounds in the environment raises concerns about their long-term ecological impact and potential for bioaccumulation. This necessitates the development of more environmentally benign fluorination methods and a thorough assessment of the life cycle of new fluorinated materials.

Cost: The expense associated with fluorinating reagents and the complexity of synthetic routes can limit the large-scale application of some fluorinated compounds. psu.edu

Opportunities:

Drug Discovery: The unique properties imparted by fluorine, such as enhanced lipophilicity, metabolic stability, and binding affinity, present significant opportunities in drug discovery. researchgate.netpsu.edu The strategic placement of fluorine atoms can lead to the development of more potent and effective pharmaceuticals with improved safety profiles.

Advanced Materials: There is a growing demand for new materials with tailored electronic and photophysical properties. Fluorinated naphthalene derivatives offer a versatile platform for designing novel materials for applications ranging from flexible electronics to advanced optical systems. nih.govnih.gov The ability of fluorine to enhance solubility and photostability is particularly valuable in this context. nih.gov

Sustainable Chemistry: The challenges associated with traditional fluorination methods are driving innovation in sustainable chemistry. The development of new catalytic systems, such as those based on photocatalysis, and the use of safer fluorinating agents are creating new, more environmentally friendly pathways to these valuable compounds. acs.org

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| CF₃OTf + K₂CO₃ | DMSO | 80°C | 45–60 | |

| CF₃SO₂OCH₃ + NaH | THF | 60°C | 35–50 |

Advanced: How can reaction yields be optimized for introducing the trifluoromethoxy group?

Answer:

Optimization strategies focus on:

- Electronic Effects : Electron-donating groups on the naphthalene ring enhance electrophilic substitution efficiency. Pre-functionalization at the 7-position with methyl or methoxy groups improves regioselectivity .

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency by reducing side reactions .

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize transition states in trifluoromethoxylation, increasing yields by 15–20% compared to non-polar solvents .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Distinct signals for the hydroxyl proton (δ 9.8–10.2 ppm, broad) and CF₃O group (¹⁹F NMR: δ -58 to -62 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 242.05 (C₁₁H₇F₃O₂⁺) with fragmentation patterns confirming the trifluoromethoxy moiety .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K provides anisotropic displacement parameters .

- Refinement Tools : SHELXL (for small-molecule refinement) and WinGX (for data processing) enable precise determination of bond lengths/angles (e.g., C-O bond: 1.36 Å, C-F bonds: 1.33–1.35 Å) .

- Validation : ORTEP diagrams visualize thermal ellipsoids, confirming the planarity of the naphthalene ring and the orientation of the CF₃O group .

Basic: What preliminary assays evaluate the biological activity of this compound?

Answer:

- Antimicrobial Screening : Broth microdilution assays (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, IC₅₀ values) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases .

Advanced: How do computational methods (e.g., DFT) predict reactivity and binding modes?

Answer:

- Geometry Optimization : DFT calculations (B3LYP/6-311G**) model the electronic structure, showing the electron-withdrawing effect of the CF₃O group reduces HOMO-LUMO gaps (~4.5 eV), enhancing electrophilicity .

- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., tyrosine kinases, ΔG = -8.2 kcal/mol) .

- MD Simulations : NAMD/GROMACS assess stability in protein-ligand complexes over 100 ns trajectories .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (ACN:H₂O = 70:30) with UV detection at 254 nm; retention time ~8.2 min .

- Melting Point : Sharp melting range (128–130°C) indicates high crystallinity .

Advanced: What strategies resolve contradictory data from NMR and X-ray analyses?

Answer:

- Dynamic Effects : NMR may average conformations (e.g., rotational isomers of CF₃O), while X-ray captures static structures. Variable-temperature NMR (-40°C to 25°C) can resolve splitting signals .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds) to explain packing discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile byproducts (e.g., trifluoromethanesulfonic acid) .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: How does the trifluoromethoxy group influence pharmacological pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.